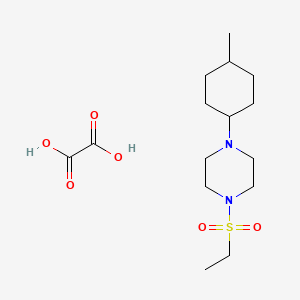![molecular formula C20H16ClNO3 B5380467 4-chloro-2-methoxy-6-[2-(2-quinolinyl)vinyl]phenyl acetate](/img/structure/B5380467.png)
4-chloro-2-methoxy-6-[2-(2-quinolinyl)vinyl]phenyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-2-methoxy-6-[2-(2-quinolinyl)vinyl]phenyl acetate, also known as CQMA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research.
科学的研究の応用
4-chloro-2-methoxy-6-[2-(2-quinolinyl)vinyl]phenyl acetate has been used in various scientific research applications, including cancer research, neuroscience, and drug discovery. In cancer research, 4-chloro-2-methoxy-6-[2-(2-quinolinyl)vinyl]phenyl acetate has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In neuroscience, 4-chloro-2-methoxy-6-[2-(2-quinolinyl)vinyl]phenyl acetate has been used as a fluorescent probe to study the localization and trafficking of proteins in live cells. In drug discovery, 4-chloro-2-methoxy-6-[2-(2-quinolinyl)vinyl]phenyl acetate has been used as a lead compound to develop new drugs with improved efficacy and fewer side effects.
作用機序
The mechanism of action of 4-chloro-2-methoxy-6-[2-(2-quinolinyl)vinyl]phenyl acetate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways in cells. 4-chloro-2-methoxy-6-[2-(2-quinolinyl)vinyl]phenyl acetate has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in gene expression and cell differentiation. 4-chloro-2-methoxy-6-[2-(2-quinolinyl)vinyl]phenyl acetate has also been shown to inhibit the activity of protein kinases, which are enzymes involved in cell signaling and regulation.
Biochemical and Physiological Effects:
4-chloro-2-methoxy-6-[2-(2-quinolinyl)vinyl]phenyl acetate has been shown to have various biochemical and physiological effects, including the induction of apoptosis, cell cycle arrest, and changes in gene expression. 4-chloro-2-methoxy-6-[2-(2-quinolinyl)vinyl]phenyl acetate has also been shown to affect the levels of various neurotransmitters in the brain, including dopamine and serotonin. In addition, 4-chloro-2-methoxy-6-[2-(2-quinolinyl)vinyl]phenyl acetate has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
実験室実験の利点と制限
One advantage of using 4-chloro-2-methoxy-6-[2-(2-quinolinyl)vinyl]phenyl acetate in lab experiments is its high potency and specificity. 4-chloro-2-methoxy-6-[2-(2-quinolinyl)vinyl]phenyl acetate has been shown to have a low IC50 value, indicating that it is highly effective at inhibiting the activity of its target enzymes. However, one limitation of using 4-chloro-2-methoxy-6-[2-(2-quinolinyl)vinyl]phenyl acetate is its potential toxicity, especially at high concentrations. Careful dosing and monitoring are necessary to ensure the safety of lab personnel and experimental subjects.
将来の方向性
There are several future directions for research on 4-chloro-2-methoxy-6-[2-(2-quinolinyl)vinyl]phenyl acetate. One direction is to further investigate its mechanism of action and identify its target enzymes and signaling pathways. Another direction is to develop new derivatives of 4-chloro-2-methoxy-6-[2-(2-quinolinyl)vinyl]phenyl acetate with improved efficacy and fewer side effects. Additionally, 4-chloro-2-methoxy-6-[2-(2-quinolinyl)vinyl]phenyl acetate could be used in combination with other drugs to enhance their therapeutic effects. Finally, 4-chloro-2-methoxy-6-[2-(2-quinolinyl)vinyl]phenyl acetate could be used as a tool to study the function of various enzymes and signaling pathways in cells.
合成法
The synthesis of 4-chloro-2-methoxy-6-[2-(2-quinolinyl)vinyl]phenyl acetate involves the reaction of 4-chloro-2-methoxyphenyl acetic acid with 2-quinolinecarboxaldehyde in the presence of a catalyst such as p-toluenesulfonic acid. The resulting product is then purified using column chromatography to obtain pure 4-chloro-2-methoxy-6-[2-(2-quinolinyl)vinyl]phenyl acetate.
特性
IUPAC Name |
[4-chloro-2-methoxy-6-[(E)-2-quinolin-2-ylethenyl]phenyl] acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClNO3/c1-13(23)25-20-15(11-16(21)12-19(20)24-2)8-10-17-9-7-14-5-3-4-6-18(14)22-17/h3-12H,1-2H3/b10-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSJNSKSCPUPVFT-CSKARUKUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1OC)Cl)C=CC2=NC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1=C(C=C(C=C1OC)Cl)/C=C/C2=NC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(2-furyl)-7-(2-furylmethylene)-2-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-3,3a,4,5,6,7-hexahydro-2H-indazole](/img/structure/B5380389.png)


![N-{4-[N-(1H-indol-3-ylcarbonyl)ethanehydrazonoyl]phenyl}-2-furamide](/img/structure/B5380398.png)
![N~4~-{5-[(benzylthio)methyl]-1,3,4-thiadiazol-2-yl}-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide](/img/structure/B5380408.png)

![2-({3-[(3-fluorophenyl)amino]-1-piperidinyl}carbonyl)-6-methylphenol](/img/structure/B5380422.png)

![1-(1-cyclopentyl-4-piperidinyl)-N-[(2-ethyl-4-methyl-1H-imidazol-5-yl)methyl]-N-(tetrahydro-2-furanylmethyl)methanamine](/img/structure/B5380449.png)
![3-fluoro-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5380457.png)
![N-ethyl-N-[(3-{[2-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]carbonyl}pyrazolo[1,5-a]pyrimidin-6-yl)methyl]ethanamine](/img/structure/B5380471.png)
![(5-{1-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]-1H-imidazol-2-yl}-2-furyl)methanol](/img/structure/B5380475.png)
![4-(1-{[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]carbonyl}-3-azetidinyl)pyridine](/img/structure/B5380477.png)
![3-ethyl-2-{[2-(trifluoromethyl)morpholin-4-yl]carbonyl}-1H-indole](/img/structure/B5380478.png)